![molecular formula C23H22N4O5 B252822 5-nitro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B252822.png)
5-nitro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide
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Overview
Description
5-nitro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide, commonly known as FANFT, is a synthetic compound that belongs to the class of nitrofuran derivatives. FANFT has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.
Mechanism of Action
The mechanism of action of FANFT involves the formation of DNA adducts through the reaction of its nitro group with the nucleophilic centers of DNA bases. The resulting DNA adducts can cause DNA damage and inhibit DNA replication and repair, leading to cell death and apoptosis. FANFT can also induce oxidative stress and activate signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
FANFT has been shown to have both biochemical and physiological effects. Biochemically, FANFT can induce DNA damage, inhibit DNA repair, and alter gene expression. Physiologically, FANFT can cause cytotoxicity, apoptosis, and inflammation. FANFT has also been shown to affect the immune system and the cardiovascular system.
Advantages and Limitations for Lab Experiments
One advantage of using FANFT in lab experiments is its ability to induce DNA adducts and DNA damage, which can be used to study the mechanisms of DNA repair and replication. FANFT can also be used as a tool for DNA adduct analysis and biomonitoring of exposure to nitrofurans. One limitation of using FANFT in lab experiments is its potential toxicity and carcinogenicity, which requires careful handling and disposal.
Future Directions
There are several future directions for the research on FANFT. One direction is to develop more efficient and selective synthesis methods for FANFT and its derivatives. Another direction is to study the structure-activity relationship of FANFT and its derivatives to optimize their anticancer activity and reduce their toxicity. Furthermore, the potential applications of FANFT in other fields, such as environmental monitoring and drug discovery, should be explored.
Synthesis Methods
The synthesis of FANFT involves the reaction of 4-(2-methylbenzoyl)-1-piperazine with 5-nitro-2-furoic acid in the presence of a suitable catalyst. The resulting product is then purified by recrystallization. The purity and yield of FANFT can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
FANFT has been widely used in scientific research for its potential applications in cancer biology. Studies have shown that FANFT can induce DNA damage and inhibit DNA repair, leading to cell death and apoptosis. FANFT has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, FANFT has been used as a tool for DNA adduct analysis and biomonitoring of exposure to nitrofurans.
properties
Product Name |
5-nitro-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-furamide |
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Molecular Formula |
C23H22N4O5 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C23H22N4O5/c1-16-4-2-3-5-19(16)23(29)26-14-12-25(13-15-26)18-8-6-17(7-9-18)24-22(28)20-10-11-21(32-20)27(30)31/h2-11H,12-15H2,1H3,(H,24,28) |
InChI Key |
PVEQWSPNCJEJJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)[N+](=O)[O-] |
Origin of Product |
United States |
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